(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction between the chromene derivative and a suitable amine, such as 4-cyanophenylamine.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The chromene core can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), light or heat as initiators.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted chromene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: The compound’s chromene core makes it a candidate for the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the bromine atom and cyanophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide: Similar structure with a chlorine atom instead of bromine.
(2Z)-N-acetyl-6-fluoro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide: Similar structure with a fluorine atom instead of bromine.
(2Z)-N-acetyl-6-iodo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-acetyl-6-bromo-2-(4-cyanophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O3/c1-11(24)22-18(25)16-9-13-8-14(20)4-7-17(13)26-19(16)23-15-5-2-12(10-21)3-6-15/h2-9H,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMWJYRKBKJKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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